N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide
Overview
Description
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. The compound's structure suggests it may have potential interactions with various biological targets due to the presence of a trifluoromethyl group and a pyridinyl moiety, which are often seen in pharmacologically active molecules.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or their derivatives. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved by reacting benzene sulfonyl chloride with 3-aminopyridine, yielding the product in high yield . Similarly, the synthesis of other benzenesulfonamide derivatives, such as those bearing a pyrrolidinone moiety or a pyrimidinyl group, follows analogous strategies, involving condensation or substitution reactions .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized using X-ray diffraction, which provides detailed information about the crystal packing and molecular conformation. For instance, the crystal structures of copper(II) and nickel(II) complexes with benzenesulfonamide ligands were determined, showing a distorted square-planar environment around the metal atoms . The molecular structure can significantly influence the biological activity of these compounds.
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, including those that lead to the formation of complexes with metals or the introduction of additional functional groups. The reactivity of the sulfonamide group allows for further chemical modifications, which can be used to fine-tune the properties of the compound for specific applications, such as the development of selective carbonic anhydrase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamides, such as solubility, stability, and binding affinity to biological targets, are crucial for their potential therapeutic use. For example, the introduction of methyl groups or halogen atoms can affect the binding affinity of benzenesulfonamides to carbonic anhydrase isoforms, as well as their selectivity towards specific isoforms . Computational methods, such as Density Functional Theory (DFT), are often used to predict these properties and guide the design of new compounds .
Case Studies
Several benzenesulfonamide derivatives have been evaluated for their biological activities, including antimicrobial, anticancer, and enzyme inhibition effects. For instance, some compounds showed remarkable activity against a panel of human tumor cell lines , while others were tested for their antimicrobial and anti-HIV activities . These studies provide valuable insights into the potential therapeutic applications of benzenesulfonamide derivatives and highlight the importance of structural modifications to achieve desired biological effects.
Safety And Hazards
properties
IUPAC Name |
N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c1-17-22(19,20)11-5-3-10(4-6-11)21-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTFERUGZAZTRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201161437 | |
Record name | N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide | |
CAS RN |
952183-74-3 | |
Record name | N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952183-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201161437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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